N-Methyl-p-toluamide

Description

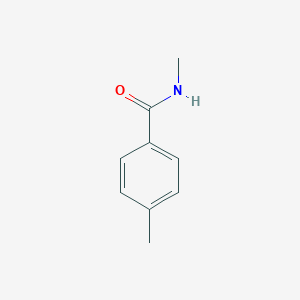

Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIOOTTWDRFBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171465 | |

| Record name | N-Methyl-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18370-11-1 | |

| Record name | N-Methyl-p-toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl-p-toluamide chemical properties and structure

An In-depth Technical Guide to N-Methyl-p-toluamide: Chemical Properties and Structure

Introduction

N-Methyl-p-toluamide, also known as N,4-dimethylbenzamide, is a member of the substituted benzamide class of organic compounds. Its structure is characterized by a central benzene ring substituted with a methyl group and an N-methylcarboxamide group at the para (1,4) positions. While its close structural analog, N,N-diethyl-m-toluamide (DEET), is renowned as an insect repellent[1][2], N-Methyl-p-toluamide serves as a valuable molecule for research in medicinal chemistry, materials science, and synthetic organic chemistry. Its specific substitution pattern offers a unique scaffold for derivatization and property tuning.

This guide provides a comprehensive technical overview of N-Methyl-p-toluamide, focusing on its fundamental chemical and structural properties. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in their work. We will delve into its molecular identity, synthetic pathways, spectroscopic signature, physicochemical properties, and safety considerations, grounding the discussion in established chemical principles and available data.

Molecular Structure and Identification

The unambiguous identification of a chemical compound is paramount for scientific rigor. N-Methyl-p-toluamide's identity is established through its unique structural arrangement and is cataloged under various chemical identifiers.

The core structure consists of a p-toluic acid backbone where the carboxylic acid hydroxyl group is replaced by a methylamino group. This secondary amide linkage is a key determinant of its chemical behavior.

Caption: 2D Chemical Structure of N-Methyl-p-toluamide.

Table 1: Chemical Identifiers for N-Methyl-p-toluamide

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N,4-dimethylbenzamide | PubChem[3] |

| CAS Number | 18370-11-1 | PubChem[3] |

| Molecular Formula | C₉H₁₁NO | PubChem[3], NIST[4] |

| Molecular Weight | 149.19 g/mol | PubChem[3] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC | ChemSpider[5] |

| InChI | InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | PubChem[3], NIST[4] |

| InChIKey | FZIOOTTWDRFBKU-UHFFFAOYSA-N | PubChem[3], NIST[4] |

Synthesis of N-Methyl-p-toluamide

The synthesis of N-Methyl-p-toluamide is typically achieved through standard amidation reactions. A robust and widely applicable method involves the conversion of p-toluic acid into a more reactive acyl chloride intermediate, which is subsequently reacted with methylamine. This two-step, one-pot synthesis is efficient and scalable.

The causality behind this experimental choice lies in the need to activate the carboxylic acid. The hydroxyl group of a carboxylic acid is a poor leaving group. Conversion to an acyl chloride with a reagent like thionyl chloride or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. The final step often includes a mild base to neutralize the HCl byproduct generated during the reaction.

Caption: General workflow for the synthesis of N-Methyl-p-toluamide.

Experimental Protocol: Synthesis from p-Toluic Acid

This protocol describes a representative laboratory-scale synthesis. Every step is designed to ensure reaction completion and facilitate purification.

-

Acid Chloride Formation (Activation):

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-toluic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) either neat or in an inert solvent (e.g., dichloromethane, DCM).

-

Rationale: An excess of thionyl chloride ensures complete conversion of the carboxylic acid and drives the reaction forward. The byproducts (SO₂ and HCl) are gaseous and can be removed easily.

-

Gently heat the mixture to reflux (approx. 40-60 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. This step is critical to prevent unwanted side reactions in the next stage.

-

-

Amidation Reaction:

-

Dissolve the crude p-toluoyl chloride intermediate in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath. Rationale: The reaction is exothermic; cooling controls the reaction rate and minimizes side-product formation.

-

Slowly add a solution of methylamine (2.0 eq, e.g., as a 40% solution in water or 2.0 M in THF) dropwise with vigorous stirring. An excess of the amine is used to react with the acyl chloride and to neutralize the HCl formed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

-

-

Work-up and Purification:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers.

-

Wash the combined organic layers sequentially with dilute HCl (to remove excess methylamine), saturated NaHCO₃ solution (to remove any unreacted p-toluic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude N-Methyl-p-toluamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a pure crystalline solid.

-

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of N-Methyl-p-toluamide. The data presented below are based on a combination of experimental data from spectral databases and predictions from established chemical principles.

Table 2: Key Spectroscopic Data for N-Methyl-p-toluamide

| Technique | Feature | Characteristic Signal / Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.2-7.7 ppm (two doublets, AA'BB' system) |

| N-H Proton | ~6.0-6.5 ppm (broad singlet or quartet, depends on solvent) | |

| N-Methyl Protons | ~2.9 ppm (doublet, J ≈ 5 Hz) | |

| Aryl-Methyl Protons | ~2.4 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon | ~168 ppm |

| Aromatic Carbons | ~127-142 ppm (4 signals expected) | |

| N-Methyl Carbon | ~27 ppm | |

| Aryl-Methyl Carbon | ~21 ppm | |

| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ (sharp, secondary amide) |

| C-H Stretch (Aromatic) | ~3030-3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | |

| C=O Stretch (Amide I) | ~1640 cm⁻¹ (strong) | |

| N-H Bend (Amide II) | ~1550 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 149 |

| Base Peak | m/z 119 ([M - CH₂NH]⁺ or [M - NHCH₃]⁺) |

| | Other Fragments | m/z 91 ([C₇H₇]⁺, tropylium ion) |

Note: NMR chemical shifts (ppm) are referenced to TMS and can vary based on solvent and concentration.

The mass spectrum available from the NIST WebBook shows a prominent molecular ion peak at m/z 149, confirming the molecular weight.[4] The base peak at m/z 119 corresponds to the characteristic loss of the N-methylamino group, resulting in the stable p-toluoyl cation.[4] The IR spectrum from NIST shows characteristic amide absorptions, including the C=O stretch.[6]

Physicochemical Properties

The physical properties of N-Methyl-p-toluamide dictate its behavior in various experimental settings, including its solubility and physical state. While comprehensive experimental data is limited, computed properties provide valuable estimates.

Table 3: Physical and Chemical Properties of N-Methyl-p-toluamide

| Property | Value | Source / Notes |

|---|---|---|

| Physical State | Solid | Based on related amides[7][8] |

| Molecular Weight | 149.19 g/mol | Computed by PubChem[3] |

| Topological Polar Surface Area | 29.1 Ų | Computed by PubChem[3] |

| XLogP3 | 1.2 | Computed by PubChem[3] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | Computed by PubChem[3] |

| Rotatable Bond Count | 1 | Computed by PubChem[3] |

| Solubility | Insoluble in water | Inferred from structure and related compounds[9] |

| | Soluble in organic solvents | Expected behavior (e.g., DCM, Ethyl Acetate, Alcohols) |

Chemical Reactivity and Stability

N-Methyl-p-toluamide's reactivity is primarily governed by the secondary amide functional group.

-

Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions via hydrolysis to yield p-toluic acid and methylamine. This reaction typically requires harsh conditions, such as heating with strong acids (e.g., H₂SO₄) or bases (e.g., NaOH).

-

Reduction: The amide can be reduced to the corresponding secondary amine, N-benzyl-N-methylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Stability: The compound is generally stable under normal laboratory conditions.[7]

-

Incompatibilities: It should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition or hydrolysis.[7]

Safety and Handling

As with any laboratory chemical, proper handling of N-Methyl-p-toluamide is essential to ensure personnel safety.

-

Hazard Classification: According to GHS information provided to the ECHA C&L Inventory, the compound is classified as Acute Toxicity 4, with the hazard statement H302: "Harmful if swallowed".[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of N-Methyl-p-toluamide. For specific applications, it is always recommended to consult primary literature and perform thorough risk assessments.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140377, N-Methyl-p-toluamide. PubChem. [Link]

-

Molbase. (n.d.). N-METHYL-P-TOLUAMIDE 18370-11-1 wiki. [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Methyl-p-toluamide (CAS 18370-11-1). [Link]

-

NIST. (n.d.). N-Methyl-p-toluamide Mass Spectrum. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). N-Methyl-p-toluamide IR Spectrum. NIST Chemistry WebBook. [Link]

-

Berrien County. (2024, March 29). Safety Data Sheet: p-Toluamide. [Link]

- O'Brien, K. P., & Cantilena, L. R. (n.d.). Rapid Determination of N,N-Diethyl-m-Toluamide and Permethrin in Human Plasma. Journal of Analytical Toxicology.

-

Wade, L. G. (2009, April 6). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. Michigan State University. [Link]

-

Gonzalez, D., et al. (2018). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. scielo.sld.cu [scielo.sld.cu]

- 3. N-Methyl-p-toluamide | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-p-toluamide [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. N-Methyl-p-toluamide [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. berriencounty.org [berriencounty.org]

- 9. N,N-DIETHYL-M-TOLUAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to N-Methyl-p-toluamide (CAS 18370-11-1)

This technical guide provides a comprehensive overview of N-Methyl-p-toluamide, a chemical compound with the CAS number 18370-11-1. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, analytical techniques, potential applications, and safety protocols. The information herein is synthesized from authoritative sources to ensure scientific accuracy and practical relevance.

Compound Identification and Physicochemical Profile

N-Methyl-p-toluamide, also known as N,4-Dimethylbenzamide, is an organic compound belonging to the amide family.[1][2] Its core structure consists of a benzene ring substituted with a methyl group and an N-methylamido group at the para (1,4) positions.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 18370-11-1 | [3][4] |

| Molecular Formula | C₉H₁₁NO | [1][3][4] |

| Molecular Weight | 149.19 g/mol | [1][3][5] |

| IUPAC Name | N,4-dimethylbenzamide | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC | [1] |

| InChI Key | FZIOOTTWDRFBKU-UHFFFAOYSA-N | [3][4][6] |

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its application in experimental and industrial settings.

| Property | Value | Source |

| Boiling Point | 293.2°C at 760 mmHg | [2] |

| Density | 1.021 g/cm³ | [2] |

| Flash Point | 168.3°C | [2] |

| Vapor Pressure | 0.00175 mmHg at 25°C | [2] |

| Refractive Index | 1.524 | [2] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| logP (Octanol/Water Partition) | 1.74550 | [2] |

Synthesis and Manufacturing

The synthesis of N-Methyl-p-toluamide typically involves the formation of an amide bond between a p-toluic acid derivative and methylamine. A common and efficient laboratory-scale method is the conversion of p-toluic acid to its more reactive acyl chloride derivative, p-toluoyl chloride, followed by amidation.

General Synthesis Pathway

The reaction proceeds in two main steps:

-

Activation of Carboxylic Acid : p-Toluic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form p-toluoyl chloride. This step is crucial as the acyl chloride is significantly more electrophilic than the corresponding carboxylic acid.

-

Amidation : The resulting p-toluoyl chloride is then reacted with methylamine (CH₃NH₂). The nitrogen atom of methylamine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final product, N-Methyl-p-toluamide, and hydrochloric acid (HCl) as a byproduct. A base is typically added to neutralize the HCl formed.

Caption: General synthesis workflow for N-Methyl-p-toluamide.

Detailed Experimental Protocol

This protocol is a representative example for laboratory synthesis.

Materials:

-

p-Toluic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine (40% solution in water or 2.0 M in THF)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, separatory funnel.

Procedure:

-

Acid Chloride Formation:

-

In a fume hood, dissolve p-toluic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add thionyl chloride (1.2 equivalents) to the solution via a dropping funnel.

-

Gently reflux the mixture for 1-2 hours until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride and DCM under reduced pressure to obtain crude p-toluoyl chloride.

-

-

Amidation Reaction:

-

Dissolve the crude p-toluoyl chloride in fresh DCM and cool the flask in an ice bath (0°C).

-

Slowly add methylamine solution (2.2 equivalents) to the stirred solution. An exothermic reaction will occur, and a precipitate (methylamine hydrochloride) may form.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), 10% NaOH solution (to remove unreacted p-toluic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude N-Methyl-p-toluamide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Analytical Methodologies

Accurate identification and quantification are essential for research and quality control. While specific methods for N-Methyl-p-toluamide are not extensively published, standard techniques used for its structural analogs, such as N,N-diethyl-m-toluamide (DEET), are directly applicable.[7][8]

Chromatographic and Spectrometric Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. The compound is first separated on a capillary column (e.g., HP-5MS) and then ionized (typically by electron impact), yielding a unique mass spectrum that serves as a molecular fingerprint.[7][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or thermally labile compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. Detection can be achieved using a UV detector, as the aromatic ring provides strong chromophores.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include a C=O stretch for the amide (~1630-1680 cm⁻¹) and an N-H stretch for the secondary amide (~3300 cm⁻¹).[4][10]

Caption: Predicted metabolic pathways for N-Methyl-p-toluamide.

References

- Chemical Properties of N-Methyl-p-toluamide (CAS 18370-11-1). Cheméo.

- SAFETY DATA SHEET - N-Methyl-p-toluenesulfonamide. Fisher Scientific.

- N-METHYL-P-TOLUAMIDE 18370-11-1 wiki. Molbase.

- N-Methyl-p-toluamide. NIST WebBook.

- N-Methyl-p-toluenesulfonamide synthesis. ChemicalBook.

- n-methyl-p-toluamide 18370-11-1. Guidechem.

- N-Methyl-p-toluamide. NIST WebBook.

- N-Methyl-p-toluamide | C9H11NO | CID 140377. PubChem, NIH.

- SAFETY D

- Rapid Determination of N,N.Diethyl.m.Toluamide and Permethrin in Human Plasma by Gas Chromatography-Mass Spectrometry and Pyridostigmine Bromide by High-Performance Liquid Chromatography. Journal of Analytical Toxicology.

- SAFETY DATA SHEET - N,N-diethyl-m-toluamide. Sigma-Aldrich.

- Metabolism of N,N-diethyl-meta-toluamide by r

- In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide.

- In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. PubMed.

- Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. PubMed.

- Toxicological Summary for N,N-Diethyl-m-Toluamide.

- N,N-diethyl-m-toluamide | C12H17NO | CID 4284. PubChem, NIH.

- N-Methyl-p-toluamide IR Spectrum. NIST WebBook.

- (N,N-Diethyl-meta-toluamide) Why make an insect repellant? How does it work?. University of Bristol School of Chemistry.

- The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. N-Methyl-p-toluamide [webbook.nist.gov]

- 4. N-Methyl-p-toluamide [webbook.nist.gov]

- 5. N-Methyl-p-toluamide | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methyl-p-toluamide (CAS 18370-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. academic.oup.com [academic.oup.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Metabolism of N,N-diethyl-meta-toluamide by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Methyl-p-toluamide [webbook.nist.gov]

A Spectroscopic Guide to N-Methyl-p-toluamide: Elucidating Molecular Structure through NMR, IR, and MS

This technical guide provides an in-depth analysis of the spectroscopic data for N-Methyl-p-toluamide (also known as N,4-dimethylbenzamide), a compound of interest in chemical synthesis and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, a thorough understanding of a molecule's spectroscopic signature is paramount for structure verification, purity assessment, and quality control. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-Methyl-p-toluamide, grounded in established scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Overview

N-Methyl-p-toluamide (C₉H₁₁NO, Molar Mass: 149.19 g/mol ) is a secondary amide characterized by a p-substituted aromatic ring.[1][2][3] The structural features—an N-methyl group, a carbonyl group, a benzene ring, and a p-methyl group—each produce distinct and predictable signals in various spectroscopic analyses. This guide will dissect these signals to build a comprehensive and validated structural profile of the molecule.

Molecular Structure:

Caption: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.

Electron Ionization (EI) Mass Spectrum Data:

| m/z | Relative Intensity | Assignment |

| 149 | Moderate | [M]⁺ (Molecular Ion) |

| 119 | High | [M - NCH₂]⁺ or [M - NHCH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Source: Data derived from the NIST Chemistry WebBook and PubChem. [2] Interpretation of Fragmentation:

The fragmentation of N-Methyl-p-toluamide in an EI mass spectrometer can be rationalized as follows:

-

Molecular Ion ([M]⁺): The peak at m/z 149 corresponds to the intact molecule with one electron removed, confirming the molecular weight. [2]2. Formation of m/z 119: The base peak at m/z 119 is likely due to the cleavage of the amide bond, resulting in the loss of the N-methylamino group (•NHCH₃) and the formation of the stable p-toluoyl cation.

-

Formation of m/z 91: The prominent peak at m/z 91 is characteristic of a tolyl group, which can rearrange to the highly stable tropylium ion ([C₇H₇]⁺) after the loss of carbon monoxide from the p-toluoyl cation.

Caption: Proposed fragmentation pathway for N-Methyl-p-toluamide in EI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a hyphenated technique that separates compounds in a mixture before their detection by mass spectrometry.

Typical GC-MS Parameters:

-

GC Column: A nonpolar capillary column (e.g., HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure the elution of the compound.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Detector: A quadrupole or ion trap mass analyzer.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of N-Methyl-p-toluamide. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the secondary amide and the aromatic ring. Mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. Together, these techniques form a self-validating system for the unambiguous identification and structural confirmation of N-Methyl-p-toluamide, an essential practice in modern chemical and pharmaceutical research.

References

-

PubChem. N-Methyl-p-toluamide. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

-

NIST Chemistry WebBook. N-Methyl-p-toluamide. National Institute of Standards and Technology. [Link]

-

SpectraBase. N,4-Dimethylbenzamide;dmba. Wiley-VCH GmbH. [Link]

-

Tsujikawa, K., Mikuma, T., Kuwayama, K., Miyaguchi, H., Kanamori, T., Iwata, Y. T., & Inoue, H. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International, 220(1-3), 103-110. [Link]

Sources

N-Methyl-p-toluamide: A Versatile Ortho-Directed Metalation and Benzylic Functionalization Reagent in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: N-Methyl-p-toluamide, a readily available and structurally simple amide, has emerged as a powerful and versatile building block in contemporary organic synthesis. Its utility extends far beyond its apparent simplicity, primarily due to the potent directing capabilities of the N-methylamido group in ortho-lithiation reactions and the reactivity of its benzylic methyl group. This guide provides a detailed exploration of the core synthetic transformations enabled by N-Methyl-p-toluamide, focusing on the mechanistic principles, practical experimental protocols, and applications in the synthesis of complex molecular targets. We will delve into directed ortho-metalation (DoM) and benzylic functionalization strategies, offering field-proven insights to enable researchers to effectively harness the synthetic potential of this reagent.

Introduction and Physicochemical Profile

N-Methyl-p-toluamide, systematically named N,4-dimethylbenzamide, belongs to the class of tertiary benzamides. The core of its synthetic utility lies in the electronic and steric properties of the N-methylamido group (-C(O)N(H)CH₃). This group is a powerful directed metalation group (DMG), capable of coordinating with organolithium bases to facilitate deprotonation at the adjacent ortho position on the aromatic ring with high regioselectivity. This predictable reactivity provides a reliable entry point for the synthesis of highly substituted aromatic compounds.

Furthermore, the p-methyl (benzylic) group offers an additional reactive handle, susceptible to oxidation, halogenation, and other transformations, allowing for sequential or orthogonal functionalization strategies. This dual reactivity makes N-Methyl-p-toluamide a highly valuable and cost-effective starting material for multi-step synthetic campaigns.

Table 1: Physicochemical Properties of N-Methyl-p-toluamide

| Property | Value | Source |

| CAS Number | 611-63-2 | |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 101-104 °C | |

| Boiling Point | 285.5 °C (at 760 mmHg) | |

| Solubility | Soluble in methanol, ethanol, diethyl ether, and hot water. |

Core Synthetic Transformation: Directed ortho-Metalation (DoM)

The cornerstone of N-Methyl-p-toluamide's utility is its role as a substrate in directed ortho-metalation (DoM) reactions. The N-methylamido group acts as a powerful directing group, coordinating to an organolithium base (typically n-BuLi or sec-BuLi) and directing deprotonation to the sterically accessible C2 position. This process generates a transient aryllithium species that can be trapped with a wide variety of electrophiles to install a diverse range of functional groups.

Mechanism: The reaction proceeds via a pre-lithiation complex where the lithium atom of the alkyllithium base coordinates to the carbonyl oxygen of the amide. This coordination acidifies the protons at the ortho positions (C2 and C6) and positions the alkyl group of the base in close proximity, facilitating a kinetically controlled deprotonation at the C2 position.

Caption: Directed ortho-Metalation (DoM) workflow of N-Methyl-p-toluamide.

Experimental Protocol: Synthesis of 2-Iodo-N,4-dimethylbenzamide

This protocol demonstrates a typical DoM reaction followed by electrophilic quench with iodine. This transformation is a key step in the synthesis of various pharmaceutical intermediates.

Materials:

-

N-Methyl-p-toluamide (1.0 eq)

-

sec-Butyllithium (1.4 M in cyclohexane, 1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (I₂) (1.5 eq)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium chloride (brine)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add N-Methyl-p-toluamide (1.0 eq).

-

Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) and stir until all solids have dissolved.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add sec-butyllithium (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution typically turns a deep color, indicating the formation of the aryllithium species.

-

Electrophilic Quench: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this solution to the reaction mixture dropwise at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine. Transfer the mixture to a separatory funnel and add EtOAc.

-

Extraction: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-Iodo-N,4-dimethylbenzamide.

Core Synthetic Transformation: Benzylic Functionalization

The methyl group at the C4 position provides a second, orthogonal site for functionalization. This benzylic position can be readily oxidized or halogenated to introduce new reactive handles, which can then be elaborated into a variety of other functional groups.

Protocol: Benzylic Bromination to N-Methyl-4-(bromomethyl)benzamide

Benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions is a standard and effective method for activating the methyl group. The resulting benzylic bromide is a versatile intermediate for nucleophilic substitution reactions.

Materials:

-

N-Methyl-p-toluamide (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add N-Methyl-p-toluamide (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq), and CCl₄.

-

Reflux: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Cooling: Once the reaction is complete, cool the mixture to room temperature. A precipitate of succinimide will form.

-

Filtration: Filter the mixture to remove the succinimide solid and wash the solid with a small amount of CCl₄.

-

Work-up: Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude N-methyl-4-(bromomethyl)benzamide can often be used directly in the next step or purified by recrystallization (e.g., from hexanes/ethyl acetate).

Caption: Functionalization pathway via benzylic bromination of N-Methyl-p-toluamide.

Application in Target-Oriented Synthesis

The synthetic utility of N-Methyl-p-toluamide is best illustrated by its application in the synthesis of complex molecules. For example, it has been employed as a key starting material in the synthesis of various biologically active compounds and pharmaceutical agents where a substituted benzamide moiety is a core structural feature. The ability to functionalize the molecule at two distinct positions (ortho to the amide and at the benzylic site) provides a powerful platform for building molecular complexity in a controlled and predictable manner.

Safety, Handling, and Spectroscopic Data

Safety and Handling:

-

N-Methyl-p-toluamide is an irritant. Avoid contact with eyes, skin, and clothing.

-

It is harmful if swallowed or inhaled.

-

Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Table 2: Spectroscopic Characterization Data

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ ~7.3-7.5 (d, 2H, Ar-H), δ ~7.2 (d, 2H, Ar-H), δ ~6.1 (br s, 1H, N-H), δ ~3.0 (d, 3H, N-CH₃), δ ~2.4 (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃) | δ ~168 (C=O), δ ~142 (Ar-C), δ ~135 (Ar-C), δ ~129 (Ar-CH), δ ~127 (Ar-CH), δ ~27 (N-CH₃), δ ~21 (Ar-CH₃). |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1630 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II). |

Conclusion

N-Methyl-p-toluamide is a deceptively simple molecule that offers profound strategic advantages in organic synthesis. Its reliability in directed ortho-metalation reactions provides a robust method for constructing ortho-substituted benzamides, while the reactivity of its benzylic methyl group opens avenues for further elaboration. The commercial availability and straightforward reactivity of this compound ensure its continued role as a valuable building block for chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science. Understanding the core principles of its reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.

References

-

Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide ortho lithiation in synthetic strategies. Chemical Reviews, 90(6), 879-933. [Link]

-

Hartung, C. G., & Snieckus, V. (2002). The Directed Ortho Metalation Reaction—A Point of Entry to Substituted Aromatic Rings. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11904, N,4-Dimethylbenzamide. PubChem. [Link]

-

Alt, C. A., et al. (2010). A practical, multigram synthesis of 2-iodo-N,4-dimethylbenzamide. Organic Process Research & Development, 14(4), 942-945. [Link]

-

Carlsson, S., & Lawesson, S. O. (1977). A convenient synthesis of 4-(bromomethyl)benzoic acid and its derivatives. Acta Chemica Scandinavica, B, 31, 855-857. [Link]

N-Methyl-p-toluamide: A Versatile and Unexploited Scaffold for Modern Medicinal Chemistry

Abstract

N-Methyl-p-toluamide is a simple aromatic amide, structurally characterized by a p-tolyl group linked to a secondary N-methylamide. While its isomer, N,N-diethyl-m-toluamide (DEET), is globally recognized as a potent insect repellent, N-Methyl-p-toluamide remains largely unexplored within the domain of medicinal chemistry. This technical guide posits that the inherent structural and physicochemical properties of N-Methyl-p-toluamide make it an exemplary, yet underutilized, scaffold for fragment-based drug discovery and lead optimization. By analyzing its synthetic tractability, key derivatization points, and drawing functional parallels from extensively studied analogs, we delineate a strategic roadmap for its application in developing novel therapeutics. This document provides researchers, scientists, and drug development professionals with foundational knowledge, actionable experimental protocols, and a conceptual framework for leveraging the N-Methyl-p-toluamide core to address contemporary therapeutic challenges, particularly in neurology and infectious diseases.

Introduction: The Toluamide Scaffold and the Strategic Value of N-Methylation

The discovery of novel molecular scaffolds is a cornerstone of medicinal chemistry, essential for expanding the chemical space available for targeting challenging biological entities.[1] Simple, low-molecular-weight compounds that are synthetically accessible and possess vectors for chemical modification are ideal starting points. N-Methyl-p-toluamide fits this profile perfectly.

Physicochemical Profile of N-Methyl-p-toluamide

N-Methyl-p-toluamide (NMPT) is a crystalline solid at standard conditions. Its fundamental properties, summarized in Table 1, reveal a molecule with characteristics favorable for drug development, including a low molecular weight and a balanced lipophilicity, suggesting good potential for oral bioavailability according to Lipinski's Rule of Five.

| Property | Value | Source |

| CAS Number | 18370-11-1 | [2] |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Topological Polar Surface Area | 29.1 Ų | [3] |

| XLogP3-AA (LogP) | 1.6 | [3] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC | [3] |

Table 1: Core Physicochemical Properties of N-Methyl-p-toluamide.

Lessons from a Famous Isomer: N,N-Diethyl-m-toluamide (DEET)

The immense success of DEET as an insect repellent provides a compelling rationale for exploring the broader toluamide chemical space. While its repellent activity is its primary application, the underlying pharmacology offers valuable insights. DEET's mode of action is complex and not fully elucidated, but it is known to interact with insect olfactory receptors and has been shown to be a weak acetylcholinesterase inhibitor.[4] More significantly, studies have provided direct evidence that DEET targets octopaminergic nerve pathways in insects, inducing neuroexcitation.[5][6] Octopamine receptors are invertebrate homologs of vertebrate adrenergic receptors, suggesting that the toluamide scaffold has the inherent potential to modulate G-protein coupled receptors (GPCRs) and other neurological targets.

The "Magic Methyl": Significance of the N-Methyl Group

The substitution of a methyl group for a hydrogen on an amide nitrogen (N-methylation) is a critical strategic tool in medicinal chemistry.[7] This seemingly minor modification can have profound effects on a molecule's biological activity and pharmacokinetic profile.

Key advantages of N-methylation include:

-

Conformational Control: The N-methyl group restricts the rotation around the C-N amide bond, reducing the number of available conformations and potentially locking the molecule into a more bioactive shape.[8]

-

Improved Membrane Permeability: The removal of the N-H hydrogen bond donor generally increases a compound's lipophilicity and its ability to cross cellular membranes.[7]

-

Enhanced Metabolic Stability: The N-H bond of a secondary amide is a potential site for metabolic degradation. N-methylation blocks this site, often leading to a longer biological half-life.

-

Increased Target Affinity: As demonstrated in the development of TRPV1 antagonists, N-methylation of the lead compound SB366791 resulted in a three-fold increase in antagonistic activity, attributed to the prevention of amide-iminol tautomerization and restriction to more favorable binding isomers.[9]

The N-methyl feature of N-Methyl-p-toluamide is therefore not a trivial detail but a key structural element that can be exploited for improved drug-like properties.

Synthetic Accessibility and Derivatization Strategy

A key advantage of the N-Methyl-p-toluamide scaffold is its straightforward synthesis and the presence of multiple "hotspots" for chemical modification, allowing for the rapid generation of diverse chemical libraries.

Core Synthesis Protocol: Amide Bond Formation

The synthesis of N-Methyl-p-toluamide is typically achieved via the reaction of an activated p-toluic acid derivative with methylamine. The most common and reliable laboratory-scale method involves the conversion of p-toluic acid to p-toluoyl chloride, followed by reaction with the amine.

Protocol: Synthesis of N-Methyl-p-toluamide

Causality: This two-step procedure is superior to a direct condensation of the carboxylic acid and amine, which would primarily result in an acid-base reaction forming an ammonium salt.[10] Converting the carboxylic acid to the more electrophilic acyl chloride ensures an efficient acylation reaction. Thionyl chloride or oxalyl chloride are effective reagents for this conversion; the byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed.[11]

-

Step 1: Formation of p-Toluoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), combine p-toluic acid (1.0 eq) with thionyl chloride (1.5 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Heat the mixture to reflux (approx. 80°C) for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude p-toluoyl chloride is often used directly in the next step.

-

-

Step 2: Amidation

-

Dissolve the crude p-toluoyl chloride in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylamine (2.2 eq, e.g., as a 40% solution in water or 2.0 M in THF) to the cooled acyl chloride solution with vigorous stirring. An excess of amine is used to react with the acyl chloride and to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Methyl-p-toluamide.

-

Purify the product via recrystallization or column chromatography.

-

Derivatization Hotspots and Library Generation Workflow

The N-Methyl-p-toluamide scaffold offers three primary vectors for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR).

Caption: Key derivatization vectors on the N-Methyl-p-toluamide scaffold.

The logical workflow for expanding from this core scaffold involves parallel synthesis to create focused libraries targeting each vector, followed by iterative optimization based on screening results.

Caption: Workflow for scaffold elaboration and lead discovery.

Potential Therapeutic Applications and Target Classes

Based on its structural features and the pharmacology of related molecules, the N-Methyl-p-toluamide scaffold is a promising starting point for two key therapeutic areas.

Neurological Targets: GPCRs and Ion Channels

Hypothesis: The demonstrated activity of DEET on insect octopamine receptors suggests the toluamide core can interact with GPCRs.[5] Furthermore, the success of N-methylated amide structures as potent TRPV1 ion channel antagonists highlights a clear opportunity for N-Methyl-p-toluamide derivatives.[9] The Transient Receptor Potential Vanilloid 1 (TRPV1) is a well-validated target for pain, inflammation, and sensory disorders.

Proposed Research Workflow:

-

Library Synthesis: Synthesize a library of N-Methyl-p-toluamide analogs with diverse substituents on the aromatic ring (Vector 1), focusing on groups known to interact with TRPV1 (e.g., chloro, trifluoromethyl).

-

Primary Screening: Screen the library for TRPV1 antagonistic activity using a cell-based calcium influx assay.

-

Hit Validation & Optimization: Validate active compounds ("hits") and initiate medicinal chemistry efforts to improve potency and selectivity.

Protocol: In Vitro Calcium Influx Assay for TRPV1 Antagonism

Self-Validation: This protocol includes positive (capsaicin agonist) and negative (vehicle) controls to ensure the assay is performing correctly. A known antagonist (e.g., SB366791) should be run as a reference control to benchmark the potency of new compounds.

-

Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

-

Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in HBSS buffer to each well. Incubate for 60 minutes at 37°C.

-

Compound Incubation: Wash the cells twice with HBSS. Add 100 µL of test compound solution (NMPT analogs at various concentrations) or control solution (vehicle, reference antagonist) to the appropriate wells. Incubate for 20 minutes at room temperature.

-

Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds.

-

Agonist Addition: Add 20 µL of a capsaicin solution (final concentration ~1 µM) to all wells to stimulate the TRPV1 channel.

-

Data Acquisition: Continue to measure fluorescence intensity every second for at least 2 minutes.

-

Analysis: Calculate the percentage of inhibition for each test compound concentration relative to the maximum response induced by capsaicin in vehicle-treated wells. Plot the data and determine the IC₅₀ value for each active compound.

Antimicrobial Agents

Hypothesis: Sulfonamides are a classic antibacterial pharmacophore. Toluene-based sulfonamides have demonstrated significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[12] The N-Methyl-p-toluamide scaffold serves as a direct bioisostere of these compounds, where the amide can be readily replaced by a sulfonamide, or the core can be used to present pharmacophoric groups in a similar spatial arrangement.

Proposed Research Workflow:

-

Bioisosteric Replacement: Synthesize a series of N-methyl-p-toluenesulfonamides, the direct sulfonamide analogs of the NMPT scaffold.

-

Primary Screening: Evaluate the antibacterial activity of the synthesized compounds against a panel of clinically relevant bacteria using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

SAR Expansion: Based on initial hits, expand the library to explore different N-alkyl groups and aromatic ring substitutions.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Self-Validation: This protocol adheres to CLSI guidelines and includes a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a known antibiotic (e.g., ciprofloxacin) to validate the results of each experiment.

-

Inoculum Preparation: From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform a serial two-fold dilution in a 96-well plate using MHB to achieve a range of test concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the test compound. The final volume in each well should be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.

Pharmacokinetic Profile and Optimization

Understanding the likely absorption, distribution, metabolism, and excretion (ADME) properties of a scaffold is critical for designing successful drug candidates.

Predicted Metabolic Pathways

The metabolism of DEET has been studied in vitro using human liver microsomes and provides a robust model for predicting the metabolic fate of N-Methyl-p-toluamide.[13] The primary metabolic pathways for DEET involve oxidation of the aromatic methyl group and N-deethylation, processes mediated by cytochrome P450 enzymes, particularly CYP2B6 and CYP2C19.[13]

Based on this precedent, two primary metabolic pathways can be predicted for N-Methyl-p-toluamide:

-

Aryl-Methyl Hydroxylation: Oxidation of the para-methyl group to a hydroxymethyl group, followed by further oxidation to a carboxylic acid.

-

N-Demethylation: Removal of the N-methyl group to form the primary amide, p-toluamide.

Caption: Predicted metabolic pathways for N-Methyl-p-toluamide.

This predictive understanding allows medicinal chemists to proactively block or modulate these metabolic sites. For instance, replacing the aryl-methyl group with a metabolically stable group like a halogen or trifluoromethyl group could enhance the compound's half-life.

Comparative Physicochemical Properties

The strategic value of the N-methyl group is evident when comparing the calculated properties of N-Methyl-p-toluamide to its primary amide and the more substituted DEET.

| Compound | Structure | MW | XLogP3 | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

| p-Toluamide | C₈H₉NO | 135.16 | 1.2 | 43.1 | 2 | 1 |

| N-Methyl-p-toluamide | C₉H₁₁NO | 149.19 | 1.6 | 29.1 | 1 | 1 |

| DEET | C₁₂H₁₇NO | 191.27 | 2.4 | 20.3 | 0 | 1 |

Table 2: Comparison of calculated physicochemical properties for key toluamides (Data from PubChem).

As shown in Table 2, moving from the primary p-toluamide to the N-methylated version reduces the hydrogen bond donor count and TPSA while increasing lipophilicity (XLogP3). This trend continues with the N,N-diethyl substitution in DEET. N-Methyl-p-toluamide occupies a favorable "middle ground," retaining one hydrogen bond donor for potential target interactions while possessing improved lipophilicity over the primary amide, suggesting a good balance of properties for initial exploration.

Conclusion and Future Directions

N-Methyl-p-toluamide represents a compelling and underexplored scaffold for medicinal chemistry. Its value lies not in any known biological activity, but in its ideal combination of structural simplicity, synthetic accessibility, and strategic placement of a key N-methyl group. This guide has demonstrated that by leveraging established bioisosteric principles and drawing parallels from well-understood analogs like DEET and various N-methylated drugs, a clear and logical path exists for its development.

The future of the N-Methyl-p-toluamide scaffold lies in its systematic application within fragment-based and lead-optimization campaigns. Its low molecular weight and multiple derivatization vectors make it an excellent starting point for tackling complex biological targets. The proposed workflows for developing novel neurological and antimicrobial agents serve as initial templates for what is possible. It is our firm belief that for research teams seeking novel, tractable, and promising chemical matter, the N-Methyl-p-toluamide scaffold is a resource of significant untapped potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140377, N-Methyl-p-toluamide. [Link]

-

Corbel, V., Stankiewicz, M., Pennetier, C., et al. (2009). Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent DEET. BMC Biology. [Link]

-

Ges-chem.com (n.d.). The Role of N-Methyl-p-toluidine in Modern Organic Synthesis. [Link]

-

Moody, R. P., & Nadeau, B. (1993). An automated in vitro dermal absorption procedure: III. In vivo and in vitro comparison with the insect repellent N,N-diethyl-m-toluamide in mouse, rat, guinea pig, pig, human and tissue-cultured skin. Toxicology in Vitro. [Link]

-

Laube, M. M., Kutta, R. J., & Tietze, D. (2012). Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics. ACS Medicinal Chemistry Letters. [Link]

-

Santhanam, A., Kasting, G. B., & Speaker, T. J. (2005). Absorption and evaporation of N,N-diethyl-m-toluamide from human skin in vitro. Journal of Pharmaceutical Sciences. [Link]

-

Usmani, K. A., Rose, R. L., & Hodgson, E. (2002). In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. Drug Metabolism and Disposition. [Link]

-

Mol-Instincts (n.d.). N-METHYL-P-TOLUAMIDE 18370-11-1 wiki. [Link]

-

University of Bristol (n.d.). (N,N-Diethyl-meta-toluamide) Why make an insect repellant? How does it work. [Link]

-

Arise, R. O., Tella, A. C., Obaleye, J. A., & Adebayo, A. S. (2014). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Tropical Journal of Pharmaceutical Research. [Link]

-

National Toxicology Program (1999). N,N-Diethyl-m-toluamide (DEET). [Link]

-

Swale, D. R., Sun, B., Tong, F., & Bloomquist, J. R. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE. [Link]

-

University of the Fraser Valley (2009). Experiment 7. Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. [Link]

-

Wikipedia (2024). DEET. [Link]

-

Wheeler Scientific (2024). From Lab to Backyard: How Is DEET in Bug Spray Made?. YouTube. [Link]

-

Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75946, N,N-Diethyl-p-toluamide. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4284, N,N-diethyl-m-toluamide. [Link]

-

Odinity (2013). The Synthesis of Nitrogen,N-diethyl-m-toluamide (DEET) with Thiosemicarbazides. [Link]

-

Cheméo (n.d.). Chemical Properties of N-Methyl-p-toluamide (CAS 18370-11-1). [Link]

-

ResearchGate (n.d.). New and Unusual Scaffolds in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12543, N-Methyl-p-toluenesulfonamide. [Link]

-

Söderström, D., et al. (2021). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry. [Link]

-

Nishikawa, D., et al. (2022). N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. RSC Medicinal Chemistry. [Link]

-

Robbins, P. J., & Cherniack, M. G. (1986). Review of the biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET). Journal of Toxicology and Environmental Health. [Link]

-

Al-Fahad, A. J. A., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules. [Link]

-

Zhao, Y., et al. (2025). The impact of N,N-diethyl-m-toluamide in aquatic environments: occurrence, fate, and ecological risk. Agricultural Ecology and Environment. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Methyl-p-toluamide | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 11. youtube.com [youtube.com]

- 12. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-Methyl-p-toluamide in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility of N-Methyl-p-toluamide, a compound of interest in various research and development sectors, particularly in drug discovery. The document is structured to provide not only theoretical understanding but also practical, field-proven methodologies for solubility determination, ensuring scientific integrity and reproducibility.

Introduction to N-Methyl-p-toluamide

N-Methyl-p-toluamide (CAS No. 18370-11-1) is an organic compound with the chemical formula C₉H₁₁NO.[1][2] Its molecular structure features a benzamide core with a methyl group attached to the nitrogen atom and another methyl group at the para position of the benzene ring. This substitution pattern influences its physicochemical properties, including its solubility in various media. The amide functional group and the aromatic ring are key features that dictate its interactions with different solvents. In the context of drug discovery and development, understanding the solubility of such molecules is paramount, as it directly impacts bioavailability, formulation, and efficacy.[3] The "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's properties, is a well-documented phenomenon in medicinal chemistry, making the study of compounds like N-Methyl-p-toluamide particularly relevant.[4]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [5][1] |

| Molecular Weight | 149.19 g/mol | [5] |

| CAS Number | 18370-11-1 | [5][1][2] |

| Appearance | Off-white solid (for the related compound N-Methyl-p-toluenesulfonamide) | [6] |

| Melting Point | 76 - 80 °C (for the related compound N-Methyl-p-toluenesulfonamide) | [6] |

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[7] For N-Methyl-p-toluamide, its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

The key structural features of N-Methyl-p-toluamide that influence its solubility are:

-

Amide Group: The amide functional group is polar and capable of acting as both a hydrogen bond donor (from the N-H group, though in this case it's an N-CH₃) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for favorable interactions with polar protic and aprotic solvents.

-

Aromatic Ring and Methyl Groups: The benzene ring and the two methyl groups are nonpolar and contribute to the molecule's lipophilicity. These regions will have favorable van der Waals interactions with nonpolar solvents.

Therefore, the solubility of N-Methyl-p-toluamide in a particular organic solvent will depend on the solvent's polarity, hydrogen bonding capability, and overall chemical nature.[8]

Qualitative Solubility Profile (Expected)

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, and acetonitrile. These solvents can accept hydrogen bonds from the amide group and have dipole-dipole interactions with the polar parts of the molecule.

-

Alcohols: Such as methanol, ethanol, and isopropanol. These polar protic solvents can engage in hydrogen bonding with the amide group.

-

Halogenated Solvents: Such as dichloromethane and chloroform. These are good solvents for a wide range of organic compounds due to their ability to induce dipole moments and their moderate polarity.

-

Aromatic Hydrocarbons: Such as toluene and benzene. The aromatic ring of N-Methyl-p-toluamide will have favorable π-π stacking interactions with these solvents.

-

-

Lower Solubility Expected in:

-

Nonpolar Aliphatic Solvents: Such as hexane and cyclohexane. The overall polarity of N-Methyl-p-toluamide is likely too high for significant solubility in these very nonpolar solvents.

-

Water: Due to the presence of the nonpolar aromatic ring and methyl groups, the solubility in water is expected to be low.

-

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[9][10][11] This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and accurate quantification.

Materials and Equipment

-

N-Methyl-p-toluamide (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Methyl-p-toluamide to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker with temperature control set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing, thus verifying equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the mobile phase to be used in the HPLC analysis to a concentration that falls within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of N-Methyl-p-toluamide of known concentrations in the mobile phase to construct a calibration curve.

-

Analyze the diluted samples and the standard solutions by HPLC.

-

Determine the concentration of N-Methyl-p-toluamide in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of N-Methyl-p-toluamide is not a static value but is influenced by several factors:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic. However, this should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that has a good balance of polar and nonpolar characteristics is likely to be a good solvent for N-Methyl-p-toluamide.

-

Crystal Polymorphism: N-Methyl-p-toluamide may exist in different crystalline forms (polymorphs), each having a different crystal lattice energy and, consequently, different solubility. It is important to characterize the solid form used in the solubility studies.

Logical Relationship of Influencing Factors

Caption: Factors Influencing the Solubility of N-Methyl-p-toluamide.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for N-Methyl-p-toluamide was not found during the literature search, general precautions for handling aromatic amides should be followed. Related compounds like N,N-diethyl-m-toluamide are listed as harmful if swallowed and causing skin and eye irritation.[12] Therefore, it is prudent to handle N-Methyl-p-toluamide with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] All handling should be performed in a well-ventilated area or a fume hood.[13]

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility of N-Methyl-p-toluamide in common organic solvents. While specific quantitative data is sparse in the literature, the provided theoretical background and the detailed experimental protocol will enable researchers to generate reliable and reproducible solubility data. Such data is essential for the effective use of N-Methyl-p-toluamide in research and development, particularly in the field of drug discovery.

References

-

Cheméo. (n.d.). Chemical Properties of N-Methyl-p-toluamide (CAS 18370-11-1). Retrieved from [Link]

-

Journal of Pharmaceutical Innovation. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a university chemistry department website.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140377, N-Methyl-p-toluamide. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

LookChem. (n.d.). N-METHYL-P-TOLUAMIDE 18370-11-1 wiki. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Unknown. (2023). Solubility of Organic Compounds. Retrieved from a university chemistry department website.

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Methyl-p-toluamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2021). Solubility Tests for Organic Compounds. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

- Berrien County. (2024). SAFETY DATA SHEET: p-Toluamide.

- Unknown. (n.d.). The Role of N-Methyl-p-toluidine in Modern Organic Synthesis.

- Unknown. (n.d.). Understanding N-Methyl-p-toluidine: Properties, Uses, and Sourcing.

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. N-Methyl-p-toluamide [webbook.nist.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. mdpi.com [mdpi.com]

- 5. N-Methyl-p-toluamide | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chem.ws [chem.ws]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Solubility Measurements | USP-NF [uspnf.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chemicalbook.com [chemicalbook.com]

N-Methyl-p-toluamide stability and degradation profile

An In-Depth Technical Guide to the Stability and Degradation Profile of N-Methyl-p-toluamide

Abstract

N-Methyl-p-toluamide (CAS RN: 18370-11-1), a secondary amide with the chemical formula C₉H₁₁NO, serves as a significant intermediate in various chemical syntheses.[1][2][3] Understanding its chemical stability is paramount for ensuring the quality, safety, and efficacy of downstream products, particularly in the pharmaceutical and specialty chemical industries. This technical guide provides a comprehensive framework for assessing the stability and degradation profile of N-Methyl-p-toluamide. Drawing from established principles of amide chemistry and data from structurally related molecules, this document outlines the theoretical degradation pathways—including hydrolysis, oxidation, photolysis, and thermal decomposition. Furthermore, it delivers detailed, field-proven protocols for conducting forced degradation studies and developing a robust, stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This guide is intended for researchers, analytical scientists, and process chemists engaged in the development and handling of N-Methyl-p-toluamide, equipping them with the necessary tools to predict and control its degradation, thereby ensuring product integrity.

Core Concepts: N-Methyl-p-toluamide and the Imperative of Stability Profiling

Chemical Identity and Physicochemical Properties

N-Methyl-p-toluamide, also known as N,4-dimethylbenzamide, is characterized by a methylamide group attached to a p-tolyl carbonyl moiety.[3] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of N-Methyl-p-toluamide

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 18370-11-1 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO | [1][2][3] |

| Molecular Weight | 149.19 g/mol | [3] |

| IUPAC Name | N,4-dimethylbenzamide | [3] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC | [3] |

| Topological Polar Surface Area | 29.1 Ų |[1] |

The Rationale for Stability and Degradation Analysis

For any chemical entity intended for use in regulated industries, a thorough understanding of its stability is not merely a scientific exercise but a critical regulatory and safety requirement. Forced degradation studies are essential to:

-

Elucidate Degradation Pathways: Identify likely degradation products that could form under various environmental conditions.[4]

-

Develop Stability-Indicating Methods: Create analytical methods capable of separating the intact substance from its degradation products, which is crucial for accurate quantification in stability studies.[4]

-

Inform Formulation and Packaging: Data from these studies guide the development of stable formulations and the selection of appropriate packaging to protect the substance from light, moisture, or oxygen.

-

Define Storage Conditions: Determine the optimal temperature, humidity, and light conditions for storage to ensure the substance's shelf life.[4]

Proposed Degradation Profile of N-Methyl-p-toluamide

Direct literature on the degradation of N-Methyl-p-toluamide is limited. However, based on the chemistry of the amide functional group and the aromatic ring, a profile of its likely degradation pathways can be constructed. These pathways are analogous to those observed for other amides like N,N-diethyl-m-toluamide (DEET) and N-methylpyrrolidone (NMP).[5][6][7]

Caption: Proposed degradation pathways for N-Methyl-p-toluamide under various stress conditions.

Hydrolytic Degradation

The amide bond is susceptible to hydrolysis under both acidic and basic conditions, typically requiring heat to proceed at a significant rate. This is the most anticipated degradation pathway.

-

Mechanism: The reaction involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide ion (base-catalyzed) on the carbonyl carbon of the amide.[8] For secondary amides, the breakdown of the tetrahedral intermediate is often the rate-determining step.[8]

-

Primary Degradants: The cleavage of the amide bond yields p-toluic acid and methylamine .

-

Analogy: The enzymatic hydrolysis of the related tertiary amide DEET similarly breaks the amide bond to yield 3-methylbenzoic acid and diethylamine.[5] Mild alkaline hydrolysis protocols have been developed specifically for secondary and tertiary amides.[9][10]

Oxidative Degradation

Oxidation can occur on both the aromatic ring and the N-methyl group, especially in the presence of oxidizing agents (like hydrogen peroxide) or radical initiators.

-